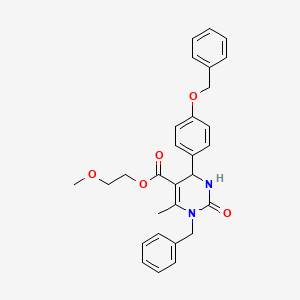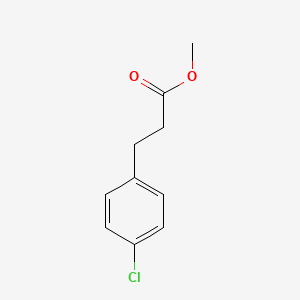
Methyl 3-(4-chlorophenyl)propanoate
Vue d'ensemble
Description
“Methyl 3-(4-chlorophenyl)propanoate” is a chemical compound with the CAS Number: 50561-69-8 . It has a molecular weight of 198.65 and its molecular formula is C10H11ClO2 . It is a liquid at room temperature .
Synthesis Analysis
A series of 24 compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs . Saponification and hydrazinolysis of the model ester afforded the corresponding acid and hydrazide, respectively . The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively .Molecular Structure Analysis
The InChI Code for “Methyl 3-(4-chlorophenyl)propanoate” is 1S/C10H11ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 . The average mass is 198.646 Da and the monoisotopic mass is 198.044754 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 3-(4-chlorophenyl)propanoate” include saponification and hydrazinolysis of the model ester . The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively .Physical And Chemical Properties Analysis
“Methyl 3-(4-chlorophenyl)propanoate” is a liquid at room temperature . It has a molecular weight of 198.65 and its molecular formula is C10H11ClO2 .Applications De Recherche Scientifique
Herbicidal Applications and Effects
- Selective Herbicidal Action : Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate, a related compound, is noted for its selective herbicidal properties, particularly in controlling wild oat in wheat. It functions by inhibiting auxin-stimulated elongation in plants, acting as a strong auxin antagonist. This dual action contributes to its herbicidal effectiveness (Shimabukuro, Nord, & Hoerauf, 1978).
- Detoxification in Wheat : Research also shows the role of cysteine in detoxifying herbicides like methyl 2-chloro-3 (4-chlorophenyl) propionate in wheat. This detoxification is more efficient than catabolism in neutralizing the compound, highlighting a potential mechanism of herbicide resistance (Collet & Pont, 1978).
Chemical Synthesis and Characterization
- Synthesis and Structural Analysis : The compound has been synthesized through various chemical reactions, including condensation, chlorination, and esterification. Its structure has been confirmed through methods like diffractions of IR, NMR, and X-ray (Yan Shuang-hu, 2014).
- Molecular Structure Studies : Investigations into the molecular structure of Methyl N-(4-chlorophenyl)succinamate, a similar compound, have revealed insights into the arrangement of atoms and intermolecular interactions in the crystal structure (Gowda, Foro, Saraswathi, Terao, & Fuess, 2009).
Potential Anticancer Applications
- Metal Complexes as CDK8 Kinase Inhibitors : Metal complexes derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and tested for anti-tumor activities. They exhibited inhibitory actions on certain cancer cells, suggesting potential as CDK8 kinase inhibitors for colon cancer therapy (Aboelmagd et al., 2021).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-(4-chlorophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDQMQUSUGZXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-chlorophenyl)propanoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2791328.png)
![4-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2791330.png)
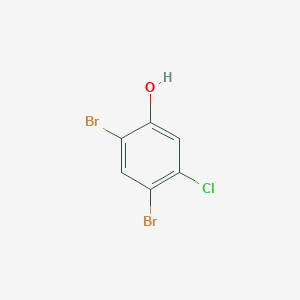
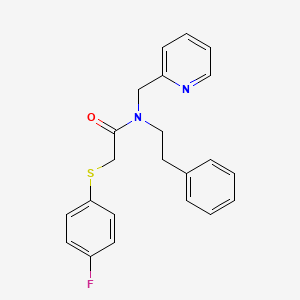
![1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2791335.png)
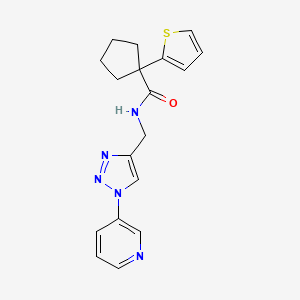
![2-(2-chlorophenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2791337.png)
![(E)-methyl 2-(6-ethyl-2-((1-(methylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2791340.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2791341.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2791342.png)
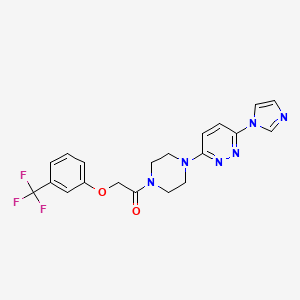
![9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B2791346.png)
![methyl 2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2791348.png)
